Cas no 1212421-96-9 ((S)-TXNIP-IN-1)

(S)-TXNIP-IN-1 structure
(S)-TXNIP-IN-1 structure
Product name:(S)-TXNIP-IN-1
CAS No:1212421-96-9
MF:C12H12N2O4
Molecular Weight:248.234683036804
MDL:MFCD11108870
CID:4578132
PubChem ID:28284192

(S)-TXNIP-IN-1 化学的及び物理的性質

名前と識別子

    • (S)-TXNIP-IN-1
    • (2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid
    • (2S)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid
    • (2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]-pyridin-2-yl)-3-methylbutanoic acid
    • (S)-2-(1,3-Dioxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)-3-methylbutanoic acid
    • BBL010454
    • STK719743
    • (2S)-2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyr
    • DA-69277
    • (S)-2-(1,3-Dioxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)-3-methylbutanoicacid
    • 1212421-96-9
    • VS-02512
    • EN300-302350
    • MFCD11108870
    • 2H-pyrrolo[3,4-c]pyridine-2-acetic acid, 1,3-dihydro-alpha-(1-methylethyl)-1,3-dioxo-, (alphaS)-
    • HY-115688A
    • ALBB-015789
    • (2S)-2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-3-methylbutanoic acid
    • AKOS005175119
    • G13738
    • CS-0120882
    • MDL: MFCD11108870
    • インチ: 1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-3-4-13-5-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18)/t9-/m0/s1
    • InChIKey: KTDYLXVLROCGRL-VIFPVBQESA-N
    • SMILES: OC([C@H](C(C)C)N1C(C2C=NC=CC=2C1=O)=O)=O

計算された属性

  • 精确分子量: 248.07970687g/mol
  • 同位素质量: 248.07970687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 394
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.6
  • XLogP3: 0.8

(S)-TXNIP-IN-1 Security Information

  • HazardClass:IRRITANT

(S)-TXNIP-IN-1 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB376581-5 g
(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid
1212421-96-9
5 g
€907.00 2023-07-19
Cooke Chemical
M7469158-50mg
(S)-TXNIP-IN-1
1212421-96-9 ≥99%
50mg
RMB 18000.00 2025-02-21
abcr
AB376581-1g
(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid; .
1212421-96-9
1g
€317.00 2025-02-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S937480-10mg
(S)-TXNIP-IN-1
1212421-96-9 ≥99%
10mg
¥7,200.00 2022-09-28
MedChemExpress
HY-115688A-5mg
(S)-TXNIP-IN-1
1212421-96-9 99.73%
5mg
¥4500 2024-07-20
Enamine
EN300-302350-2.5g
(2S)-2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-3-methylbutanoic acid
1212421-96-9 95.0%
2.5g
$3276.0 2025-03-19
Enamine
EN300-302350-1.0g
(2S)-2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-3-methylbutanoic acid
1212421-96-9 95.0%
1.0g
$1671.0 2025-03-19
Matrix Scientific
065127-500mg
(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]-pyridin-2-yl)-3-methylbutanoic acid
1212421-96-9
500mg
$237.00 2023-09-08
eNovation Chemicals LLC
Y1255477-5mg
(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]-pyridin-2-yl)-3-methylbutanoic acid
1212421-96-9 99%
5mg
$810 2024-06-06
MedChemExpress
HY-115688A-1mg
(S)-TXNIP-IN-1
1212421-96-9 99.73%
1mg
¥1800 2024-07-20

(S)-TXNIP-IN-1 関連文献

(S)-TXNIP-IN-1に関する追加情報

Research Brief on (S)-TXNIP-IN-1 (CAS: 1212421-96-9): A Novel Therapeutic Agent Targeting TXNIP in Metabolic Disorders

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of (S)-TXNIP-IN-1 (CAS: 1212421-96-9) as a promising therapeutic agent targeting thioredoxin-interacting protein (TXNIP). TXNIP is a critical regulator of cellular redox homeostasis and has been implicated in various metabolic disorders, including diabetes, obesity, and cardiovascular diseases. This research brief aims to summarize the latest findings on (S)-TXNIP-IN-1, focusing on its mechanism of action, therapeutic efficacy, and potential applications in clinical settings.

The development of (S)-TXNIP-IN-1 stems from the growing recognition of TXNIP as a key player in oxidative stress and inflammation. TXNIP overexpression is associated with impaired glucose metabolism and insulin resistance, making it an attractive target for pharmacological intervention. (S)-TXNIP-IN-1, a small-molecule inhibitor, has demonstrated high selectivity and potency in binding to TXNIP, thereby modulating its activity. Recent studies have elucidated the structural basis of this interaction, revealing that the (S)-enantiomer exhibits superior binding affinity compared to its (R)-counterpart.

In preclinical models, (S)-TXNIP-IN-1 has shown remarkable efficacy in ameliorating metabolic dysfunction. For instance, in a murine model of type 2 diabetes, administration of (S)-TXNIP-IN-1 led to significant improvements in glucose tolerance and insulin sensitivity. These effects were attributed to the compound's ability to reduce oxidative stress and inflammation in pancreatic β-cells and peripheral tissues. Furthermore, (S)-TXNIP-IN-1 has been shown to protect against diabetic complications, such as nephropathy and retinopathy, by preserving mitochondrial function and reducing apoptotic cell death.

The pharmacokinetic profile of (S)-TXNIP-IN-1 has also been a subject of recent investigation. Studies indicate that the compound exhibits favorable bioavailability and tissue distribution, with a half-life conducive to once-daily dosing. Importantly, (S)-TXNIP-IN-1 has demonstrated a good safety profile in animal studies, with no significant off-target effects or toxicity observed at therapeutic doses. These findings underscore its potential for translation into clinical trials.

Despite these promising results, several challenges remain in the development of (S)-TXNIP-IN-1. For example, the precise molecular mechanisms underlying its effects on TXNIP signaling pathways are not fully understood. Additionally, the long-term safety and efficacy of the compound in humans need to be rigorously evaluated. Ongoing research is focused on addressing these gaps, with particular emphasis on optimizing the drug's formulation and delivery systems to enhance its therapeutic index.

In conclusion, (S)-TXNIP-IN-1 (CAS: 1212421-96-9) represents a groundbreaking advancement in the treatment of metabolic disorders. Its ability to selectively target TXNIP and modulate oxidative stress and inflammation positions it as a potential game-changer in the field. Future studies will be crucial in determining its clinical viability and broader applicability. For researchers and clinicians alike, (S)-TXNIP-IN-1 offers a compelling avenue for exploration in the quest to combat metabolic diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1212421-96-9)(S)-TXNIP-IN-1
A1010283
Purity:99%
はかる:1g
Price ($):227.0